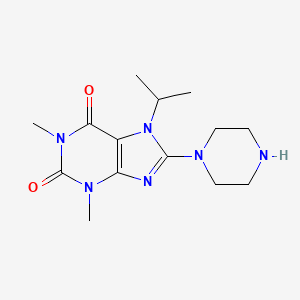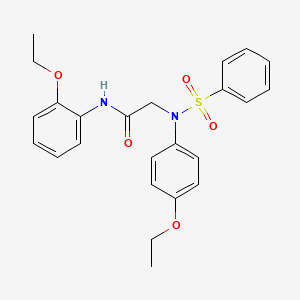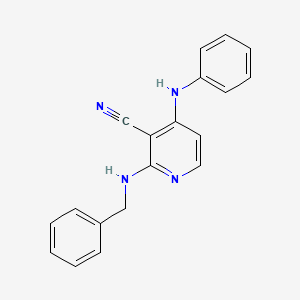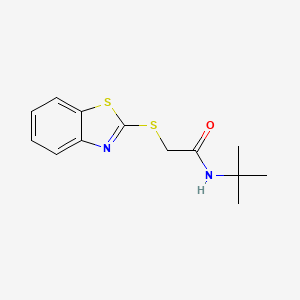![molecular formula C14H15NO2 B5836349 4-[(2-methoxybenzyl)amino]phenol](/img/structure/B5836349.png)
4-[(2-methoxybenzyl)amino]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-methoxybenzyl)amino]phenol, also known as MBAP, is a chemical compound used in scientific research for its potential therapeutic properties.
Applications De Recherche Scientifique
4-[(2-methoxybenzyl)amino]phenol has been studied for its potential therapeutic properties in a variety of areas including cancer, neurodegenerative diseases, and inflammation. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 4-[(2-methoxybenzyl)amino]phenol is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways involved in cell growth, inflammation, and oxidative stress. 4-[(2-methoxybenzyl)amino]phenol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory cytokines. 4-[(2-methoxybenzyl)amino]phenol has also been shown to activate the transcription factor Nrf2, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects
4-[(2-methoxybenzyl)amino]phenol has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, 4-[(2-methoxybenzyl)amino]phenol has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disease research, 4-[(2-methoxybenzyl)amino]phenol has been shown to protect neurons from oxidative stress and inflammation. In inflammation research, 4-[(2-methoxybenzyl)amino]phenol has been shown to reduce the production of inflammatory cytokines and inhibit COX-2 activity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(2-methoxybenzyl)amino]phenol is its potential therapeutic properties in a variety of areas. Another advantage is its relatively simple synthesis method. One limitation of 4-[(2-methoxybenzyl)amino]phenol is its limited solubility in water, which can make it difficult to use in certain experiments. Another limitation is its potential toxicity at high doses, which can limit its use in vivo.
Orientations Futures
There are several future directions for 4-[(2-methoxybenzyl)amino]phenol research. One direction is to explore its potential therapeutic properties in other areas such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail to better understand how it exerts its effects. Additionally, the development of analogs with improved solubility and reduced toxicity could expand its potential use in vivo.
Méthodes De Synthèse
4-[(2-methoxybenzyl)amino]phenol can be synthesized through a multi-step process starting with the reaction of 2-methoxybenzylamine and 4-nitrophenol. The resulting product is then reduced with sodium borohydride and the nitro group is replaced with an amino group. The final step involves the addition of a hydroxyl group to the aromatic ring using a palladium-catalyzed reaction.
Propriétés
IUPAC Name |
4-[(2-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-14-5-3-2-4-11(14)10-15-12-6-8-13(16)9-7-12/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVADCYRJJTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)


![2-fluoro-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5836301.png)


![N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]-2-furohydrazide](/img/structure/B5836338.png)

![1-amino-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-c]isoquinolin-6(5H)-one](/img/structure/B5836355.png)


![N~1~-cyclopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5836369.png)
![methyl 3-({[(2,4-dimethoxyphenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B5836376.png)
![N-(2-furylmethyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5836382.png)